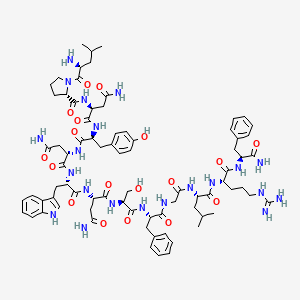

Kisspeptin-13 (human)

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H107N21O18/c1-41(2)29-49(79)77(117)99-28-14-22-61(99)76(116)97-59(37-64(82)104)73(113)93-55(33-45-23-25-47(101)26-24-45)70(110)95-57(35-62(80)102)72(112)94-56(34-46-38-87-50-20-12-11-19-48(46)50)71(111)96-58(36-63(81)103)74(114)98-60(40-100)75(115)92-54(32-44-17-9-6-10-18-44)67(107)88-39-65(105)89-53(30-42(3)4)69(109)90-51(21-13-27-86-78(84)85)68(108)91-52(66(83)106)31-43-15-7-5-8-16-43/h5-12,15-20,23-26,38,41-42,49,51-61,87,100-101H,13-14,21-22,27-37,39-40,79H2,1-4H3,(H2,80,102)(H2,81,103)(H2,82,104)(H2,83,106)(H,88,107)(H,89,105)(H,90,109)(H,91,108)(H,92,115)(H,93,113)(H,94,112)(H,95,110)(H,96,111)(H,97,116)(H,98,114)(H4,84,85,86)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGIJNKESDREHJ-WOUDKVOTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H107N21O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Intracellular Signaling Mechanisms of Kisspeptin 13

G Protein-Coupled Receptor Activation and Downstream Cascades

The binding of Kisspeptin-13 to KISS1R, a receptor primarily coupled to the Gq/11 family of G proteins, is the foundational step in its signaling cascade. spandidos-publications.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov This interaction induces a conformational change in the receptor, leading to the activation of its associated G protein and the initiation of several key downstream signaling pathways.

Intracellular Calcium Mobilization

A primary and well-documented consequence of KISS1R activation by Kisspeptin-13 is the mobilization of intracellular calcium ([Ca2+]i). guidetopharmacology.orgwikipedia.orgnih.gov This process is critical for many of the peptide's physiological effects. Upon receptor activation, the associated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.org This rapid increase in intracellular calcium concentration acts as a crucial second messenger, influencing a variety of cellular processes. frontiersin.orgfrontiersin.org Studies have demonstrated that kisspeptins, including Kisspeptin-13, induce a concentration-dependent increase in intracellular calcium in various cell types, including sperm and GnRH neurons. bio-conferences.orgmdpi.combioscientifica.com

Phospholipase C (PLC) Pathway Activation

The activation of the Phospholipase C (PLC) pathway is a central event in Kisspeptin-13 signaling. guidetopharmacology.orgwikipedia.orgnih.gov As mentioned, Gq/11-mediated activation of PLC leads to the generation of IP3 and DAG. nih.govfrontiersin.org While IP3 is responsible for calcium release, DAG activates protein kinase C (PKC). frontiersin.org The activation of the PLC pathway is not only crucial for calcium mobilization but also for initiating further downstream signaling events, including the activation of the MAP kinase cascade. bioscientifica.comphypha.ir This pathway underscores the integral role of Gq/11 coupling in mediating the primary effects of Kisspeptin-13.

MAP Kinase Phosphorylation (ERK1/2 and p38)

Following the initial G protein activation and PLC-mediated events, Kisspeptin-13 signaling extends to the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38. nih.govwikipedia.orgnih.gov The activation of these kinases is a common downstream effect of G protein-coupled receptor signaling and plays a significant role in regulating cellular processes such as proliferation, differentiation, and gene expression. frontiersin.org Research has shown that kisspeptin (B8261505) treatment leads to the phosphorylation of both ERK1/2 and p38 in various cell lines, although the relative activation of each can vary depending on the cell type. frontiersin.orgcpcscientific.commdpi.com For instance, in some cells, kisspeptin induces strong and sustained phosphorylation of ERK1/2, with a weaker activation of p38. frontiersin.org

Beta-Arrestin Dependent Signaling

In addition to G protein-dependent signaling, KISS1R can also signal through a β-arrestin-dependent pathway. spandidos-publications.com Upon ligand binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. frontiersin.org This recruitment can lead to receptor desensitization and internalization, but β-arrestins also act as scaffolds for other signaling molecules, initiating a separate wave of signaling. frontiersin.orgfrontiersin.org Studies have indicated that β-arrestin-1 and β-arrestin-2 can have opposing effects on ERK1/2 phosphorylation, highlighting the complexity of this regulatory mechanism. frontiersin.org

Interactions with Other Signaling Molecules

The signaling pathways initiated by Kisspeptin-13 are not isolated but interact with other cellular signaling networks. For example, Kisspeptin-13's effects on memory have been shown to involve interactions with the cholinergic system. phypha.ir Furthermore, kisspeptin neurons in the hypothalamus are known to co-express other neuropeptides like met-enkephalin (B1676343) and galanin, suggesting potential cross-talk between these signaling systems. u-szeged.hu Kisspeptin has also been shown to influence the activity of anorexigenic pro-opiomelanocortin (POMC) and orexigenic neuropeptide Y (NPY) neurons. u-szeged.hu In some contexts, kisspeptin can also interact with neuropeptide FF receptors, leading to calcium mobilization and cAMP reduction. semanticscholar.org

Regulation of Gene Expression at the Cellular Level

The ultimate outcome of the intricate signaling cascades activated by Kisspeptin-13 is the regulation of gene expression. nih.govwikipedia.orgnih.govfrontiersin.org The activation of transcription factors, downstream of the MAPK and other pathways, leads to changes in the transcription of target genes. For instance, kisspeptin signaling can influence the expression of genes involved in cell motility and proliferation, which is relevant to its role in suppressing cancer metastasis. nih.gov In the context of reproduction, kisspeptin signaling in the hypothalamus leads to the expression of genes like c-fos, a marker of neuronal activation, in GnRH neurons. nih.gov Studies have also shown that Kisspeptin-13 can cause brain region-specific changes in the gene expression of the arginine vasopressin (AVP) and corticotropin-releasing factor (CRF) systems. mdpi.com The transcriptional control of the KiSS1 gene itself is complex, involving regulation by various transcription factors such as TTF1, CUX1, EAP1, and YY1. nih.gov

Neuroendocrinological Regulation by Kisspeptin 13

Central Nervous System Distribution of Kisspeptin (B8261505) Neurons and Receptors

Kisspeptin and its receptor, GPR54 (also known as KISS1R), are widely distributed throughout the central nervous system (CNS). guidetopharmacology.org This distribution underpins the diverse physiological functions attributed to kisspeptin signaling.

The hypothalamus is a key site of kisspeptin expression and action, containing two major populations of kisspeptin-producing neurons that are crucial for reproductive function. bioscientifica.com These are located in the Arcuate Nucleus (ARC) and the Anteroventral Periventricular Nucleus (AVPV) and the Rostral Preoptic Area (rPOA). bioscientifica.comgremjournal.com

Arcuate Nucleus (ARC): In rodents and other mammals, including humans, the ARC (or the equivalent infundibular nucleus in humans) contains a significant population of kisspeptin neurons. bioscientifica.comgremjournal.comthieme-connect.com These neurons are primarily involved in the tonic, pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and are a key site for the negative feedback effects of sex steroids. nih.govbioscientifica.com Studies have shown that removal of sex steroids leads to an increase in Kiss1 mRNA levels in the ARC, and this increase is prevented by the replacement of estrogen or testosterone (B1683101). oup.com These ARC kisspeptin neurons co-express other neuropeptides, forming what are known as KNDy neurons. physiology.org

Anteroventral Periventricular Nucleus (AVPV) and Rostral Preoptic Area (rPOA): In rodents, a distinct population of kisspeptin neurons is found in the AVPV and the periventricular nucleus (PeN), collectively referred to as the rostral periventricular region of the third ventricle (RP3V). bioscientifica.comnih.gov In humans, these neurons are located in the rostral preoptic area. gremjournal.comfrontiersin.org This population is crucial for mediating the positive feedback action of estrogen that leads to the preovulatory GnRH/LH surge. nih.govfrontiersin.org Estrogen has been shown to enhance the expression of Kiss1 in this region. nih.govnih.gov

| Brain Region | Primary Function in HPG Axis | Key Co-expressed Neuropeptides |

| Arcuate Nucleus (ARC) | Negative feedback of sex steroids, GnRH pulse generation | Neurokinin B (NKB), Dynorphin (B1627789) (Dyn) |

| Anteroventral Periventricular Nucleus (AVPV) / Rostral Preoptic Area (rPOA) | Positive feedback of estrogen, GnRH surge generation | Galanin |

Beyond the hypothalamus, kisspeptin and its receptor are expressed in various other brain regions, suggesting roles beyond direct reproductive control. physiology.orgbiorxiv.org The presence of Kiss1r mRNA has been identified in several extra-hypothalamic areas, indicating the potential for kisspeptin to influence a wide range of neural circuits. oup.com

Thalamus: Kisspeptin fibers and its receptor, Kiss1r, have been found in thalamic nuclei. physiology.orgmdpi.com

Amygdala: The amygdala, particularly the medial amygdala, contains both kisspeptin-expressing neurons and fibers. thieme-connect.comphysiology.orgbiorxiv.org Kiss1r mRNA is also present in the amygdala, implicating kisspeptin signaling in the regulation of emotion and reproductive behaviors. thieme-connect.comphysiology.org

Hippocampus: The hippocampus, a region critical for learning and memory, expresses Kiss1r mRNA, with the highest density observed in the dentate gyrus. physiology.orgoup.comwikipedia.org Kisspeptin-13, in particular, has been shown to improve memory consolidation in male rodents. physiology.org

Septum: Kisspeptin fibers are located in the septum, and Kiss1r mRNA is also expressed in this region. mdpi.comnih.gov

Striatum: The striatum, including the caudate nucleus and putamen, is another extra-hypothalamic site of kisspeptin receptor expression. guidetopharmacology.orgphysiology.orgmdpi.com

| Brain Region | Evidence of Kisspeptin/Receptor Presence | Potential Functional Implication |

| Thalamus | Kisspeptin fibers and Kiss1r mRNA present. physiology.orgmdpi.com | Sensory information relay |

| Amygdala | Kisspeptin neurons, fibers, and Kiss1r mRNA present. thieme-connect.comphysiology.orgbiorxiv.org | Emotional and behavioral regulation |

| Hippocampus | High density of Kiss1r mRNA, particularly in the dentate gyrus. physiology.orgoup.comwikipedia.org | Learning and memory |

| Septum | Kisspeptin fibers and Kiss1r mRNA present. mdpi.comnih.gov | Emotional and motivational behaviors |

| Striatum | Kiss1r mRNA present in the caudate nucleus and putamen. guidetopharmacology.orgphysiology.orgmdpi.com | Motor control and reward |

Hypothalamic Nuclei (Arcuate Nucleus, Anteroventral Periventricular Nucleus, Rostral Preoptic Area)

Role in Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Kisspeptin is a master regulator of the HPG axis, acting upstream of GnRH to control the release of gonadotropins. frontiersin.orgjbums.org

A fundamental action of kisspeptin is the direct stimulation of GnRH neurons. endocrinologiapediatrica.org Research has consistently shown that kisspeptin potently depolarizes GnRH neurons, leading to the secretion of GnRH. nih.gov This action is mediated by the binding of kisspeptin to its receptor, GPR54, which is expressed on the majority of GnRH neurons. frontiersin.orgkarger.com In mice, it has been demonstrated that over 90% of GnRH neurons express Kiss1r. frontiersin.org The administration of kisspeptin has been shown to powerfully stimulate GnRH secretion in a variety of species, including humans. oup.com This stimulatory effect is critical for both the initiation of puberty and the ongoing regulation of reproductive function in adults. endocrinologiapediatrica.org

In the arcuate nucleus, kisspeptin neurons co-express two other important neuropeptides: neurokinin B (NKB) and dynorphin (Dyn). physiology.orgnih.gov These neurons are collectively termed KNDy neurons and are considered to be the GnRH pulse generator. physiology.orgpnas.org The interplay between these three neuropeptides is crucial for the pulsatile release of GnRH:

Neurokinin B (NKB): Acts as a stimulatory signal. physiology.org NKB, through its receptor NK3R, stimulates the activity of KNDy neurons in an autocrine or paracrine fashion, leading to the release of kisspeptin. physiology.orgwikipedia.org

Dynorphin (Dyn): Functions as an inhibitory signal. physiology.org Dynorphin acts on kappa-opioid receptors on KNDy neurons to inhibit their activity, thus terminating the pulse of kisspeptin release. physiology.orgwikipedia.org

Kisspeptin: Serves as the primary output signal from the KNDy neuron system to GnRH neurons, driving their pulsatile firing. nih.gov

This intricate system of stimulation and inhibition within the KNDy neuronal network generates the characteristic pulsatile pattern of GnRH secretion, which is essential for maintaining normal gonadotropin release and gonadal function. oup.comphysiology.org

Kisspeptin neurons are a primary target for the feedback actions of sex steroids, such as estrogen, which allows for the dynamic regulation of the HPG axis. nih.govoup.com

Negative Feedback: The KNDy neurons in the ARC are central to mediating the negative feedback effects of sex steroids. nih.govoup.com Estrogen and testosterone inhibit the expression of Kiss1 in these neurons, which in turn reduces the tonic stimulation of GnRH secretion. oup.comnih.gov This is a crucial mechanism for maintaining stable levels of gonadotropins and sex steroids throughout most of the reproductive cycle. oup.com

Positive Feedback: In females, the kisspeptin neurons in the AVPV/rPOA are responsible for mediating the positive feedback action of high levels of estrogen that triggers the preovulatory GnRH/LH surge. nih.govfrontiersin.org Rising estrogen levels stimulate Kiss1 expression in this neuronal population, leading to a massive release of kisspeptin and a surge in GnRH secretion, which ultimately induces ovulation. nih.govmdpi.com

The differential regulation of kisspeptin expression in these two distinct hypothalamic populations by sex steroids is a key element in the complex control of the female reproductive cycle. nih.govfrontiersin.org

Modulation of GnRH Pulsatile Secretion

Kisspeptin-13, a member of the kisspeptin peptide family, is a critical regulator of reproductive function through its potent stimulation of Gonadotropin-Releasing Hormone (GnRH) secretion. smj.org.sgnih.gov Kisspeptin neurons, particularly those in the arcuate nucleus (ARC), are considered to be the GnRH pulse generator, responsible for the characteristic pulsatile release of GnRH. bioscientifica.comfrontiersin.org This pulsatile secretion is essential for maintaining normal reproductive function, including the regulation of the menstrual cycle and spermatogenesis.

The administration of kisspeptin has been shown to stimulate GnRH secretion and subsequent luteinizing hormone (LH) release in various species, including humans. smj.org.sgoup.com This stimulatory effect is mediated through the kisspeptin receptor (KISS1R), which is expressed on a majority of GnRH neurons. wikipedia.orgfrontiersin.org The binding of kisspeptin to KISS1R on GnRH neurons triggers a signaling cascade that leads to neuronal depolarization and the release of GnRH. nih.govoup.com Specifically, this involves the activation of phospholipase C, which in turn leads to the opening of transient receptor potential canonical (TRPC) channels and the inhibition of inwardly rectifying potassium channels. nih.govoup.comnih.gov

Studies using kisspeptin antagonists have further solidified the role of kisspeptin in driving GnRH pulsatility. Administration of these antagonists can suppress the frequency of LH pulses, providing direct evidence for the necessity of endogenous kisspeptin signaling in maintaining the GnRH pulse generator's rhythm. smj.org.sgnih.govjneurosci.org The episodic activity of ARC kisspeptin neurons, which co-express neurokinin B and dynorphin, is thought to drive the pulsatile release of GnRH. frontiersin.orgnih.gov Intermittent stimulation with kisspeptin has been shown to evoke pulsatile GnRH gene transcription and release, highlighting its role as a key regulator of the GnRH pulse generator. pnas.org

Table 1: Research Findings on Kisspeptin-13 and GnRH Pulsatile Secretion

| Finding | Species/Model | Implication | Reference(s) |

|---|---|---|---|

| Kisspeptin administration stimulates GnRH and LH secretion. | Humans, Rats, Sheep, Monkeys | Demonstrates the potent stimulatory effect of kisspeptin on the HPG axis. | smj.org.sgoup.com |

| Kisspeptin antagonists suppress LH pulse frequency. | Rats, Monkeys | Confirms the essential role of endogenous kisspeptin in driving GnRH pulsatility. | smj.org.sgnih.govplos.org |

| ARC kisspeptin neurons are considered the GnRH pulse generator. | Rodents, Primates | Identifies the key neuroanatomical location for the regulation of pulsatile GnRH release. | bioscientifica.comfrontiersin.org |

| Kisspeptin acts directly on GnRH neurons via the KISS1R. | Mice | Elucidates the direct mechanism of action on GnRH neurons. | wikipedia.orgfrontiersin.org |

| Kisspeptin-induced depolarization involves PLC, TRPC channels, and potassium channel inhibition. | General | Details the intracellular signaling pathway activated by kisspeptin in GnRH neurons. | nih.govoup.comnih.gov |

| Pulsatile kisspeptin administration drives pulsatile GnRH secretion. | Monkeys | Shows that the pattern of kisspeptin release is crucial for its physiological effect. | pnas.org |

Neuroanatomical Differences and Sexual Dimorphism

The neuroanatomy of the kisspeptin system exhibits significant sexual dimorphism, which underlies the differential regulation of the hypothalamic-pituitary-gonadal (HPG) axis in males and females. smj.org.sgnih.gov The two primary populations of kisspeptin-expressing neurons are located in the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC) of the hypothalamus. frontiersin.orgplos.org

In rodents, the AVPV population of kisspeptin neurons is markedly sexually dimorphic, with females having a significantly greater number of these neurons than males. oup.comoup.comoup.com This difference is established during a critical perinatal period and is dependent on the presence of gonadal steroids. oup.com The AVPV kisspeptin neurons are crucial for mediating the positive feedback effect of estrogen, which triggers the preovulatory GnRH/LH surge in females, a phenomenon absent in males. smj.org.sgjst.go.jp In contrast, the ARC population of kisspeptin neurons does not show a pronounced sexual dimorphism in cell number in rodents, although functional and morphological differences have been noted. oup.combioscientifica.com

The ARC kisspeptin neurons are primarily involved in the negative feedback regulation of GnRH secretion by sex steroids in both sexes. bioscientifica.combioscientifica.com In females, estrogen inhibits Kiss1 gene expression in the ARC, while in males, testosterone (acting via its conversion to estradiol) has a similar inhibitory effect. frontiersin.orgnih.gov Conversely, in the AVPV of females, high levels of estrogen stimulate Kiss1 expression, leading to the LH surge. frontiersin.orgnih.gov

Recent research has also identified sexually dimorphic populations of Kiss1 neurons in other brain regions, such as the bed nucleus of the stria terminalis (BNST), suggesting a broader role for kisspeptin in modulating sex-specific behaviors and neuroendocrine functions. nih.gov For instance, males have been found to have a higher number of Kiss1 neurons in a specific subregion of the BNST compared to females. nih.gov

Table 2: Neuroanatomical and Functional Differences in Kisspeptin Systems

| Feature | AVPV Kisspeptin Neurons | ARC Kisspeptin Neurons | Reference(s) |

|---|---|---|---|

| Location | Anteroventral Periventricular Nucleus | Arcuate Nucleus | frontiersin.orgplos.org |

| Sexual Dimorphism (Cell Number) | Markedly more numerous in females (rodents). | No significant difference in cell number between sexes (rodents). | oup.comoup.comoup.com |

| Primary Function | Mediate estrogen positive feedback and the preovulatory GnRH/LH surge in females. | Mediate sex steroid negative feedback and drive pulsatile GnRH secretion in both sexes. | smj.org.sgbioscientifica.comjst.go.jp |

| Regulation by Estrogen (Females) | Stimulated by high levels of estrogen. | Inhibited by estrogen. | frontiersin.orgnih.gov |

| Regulation by Testosterone (Males) | Expression is influenced by testosterone (likely via aromatization to estradiol). | Inhibited by testosterone (via estradiol). | frontiersin.org |

Physiological and Metabolic Roles Beyond the Hpg Axis

Pancreatic Function and Glucose Homeostasis

The pancreas, a vital organ in glucose metabolism, has been identified as a key target for kisspeptin (B8261505) action. oup.comulster.ac.uk The expression of both kisspeptin and its receptor, KISS1R, within pancreatic islets suggests a direct role in modulating hormone secretion and maintaining glucose balance. ulster.ac.ukresearchgate.net However, the precise effects of kisspeptin-13 on pancreatic function have been a subject of considerable investigation, with studies revealing complex and sometimes contradictory findings. ulster.ac.ukfrontiersin.org

Regulation of Insulin (B600854) Secretion in Pancreatic Islets

The influence of kisspeptin-13 on insulin secretion is a focal point of research, with evidence suggesting both stimulatory and inhibitory roles depending on the experimental context. doi.orgbioscientifica.com In vitro studies using human islets and a human pancreatic beta-cell line (EndoC-βH1) have demonstrated that kisspeptin can enhance glucose-stimulated insulin secretion (GSIS). doi.orgunipi.it For instance, in human islets, kisspeptin at concentrations of 2.7 nM and 1000 nM significantly increased the insulin stimulation index in the presence of elevated glucose. doi.orgunipi.it Similarly, in EndoC-βH1 cells, kisspeptin at 100 nM and 1000 nM dose-dependently increased insulin secretion. doi.orgunipi.it

Conversely, other studies, particularly those using perfused rat pancreas models, have reported an inhibitory effect of kisspeptin-13 on insulin release. bioscientifica.comnih.govbioscientifica.com In one such study, kisspeptin-13 was found to reduce glucose-induced insulin secretion in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.2 nM. bioscientifica.comnih.gov Furthermore, it inhibited insulin responses to other secretagogues like carbachol (B1668302) and exendin-4. bioscientifica.comnih.gov The discrepancy in these findings may be attributable to differences in experimental models (human vs. rat), methodologies (static culture vs. perfusion), and the concentrations of kisspeptin used. frontiersin.org Some research suggests that nanomolar concentrations of kisspeptin tend to suppress GSIS, while micromolar concentrations stimulate it, potentially through a KISS1R-independent pathway at higher concentrations. frontiersin.org

Table 1: Effect of Kisspeptin-13 on Insulin Secretion in Different Models

| Model | Kisspeptin-13 Concentration | Effect on Insulin Secretion | Reference |

|---|---|---|---|

| Perfused Rat Pancreas | 1.2 nM (IC50) | Inhibition | bioscientifica.comnih.gov |

| Human Islets | 2.7 nM | Stimulation | doi.orgunipi.it |

| Human Islets | 1000 nM | Stimulation | doi.orgunipi.it |

| EndoC-βH1 Cells | 100 nM | Stimulation | doi.orgunipi.it |

| EndoC-βH1 Cells | 1000 nM | Stimulation | doi.orgunipi.it |

Effects on Glucagon (B607659) and Somatostatin (B550006) Release

In contrast to its varied effects on insulin, studies on the impact of kisspeptin-13 on other pancreatic hormones, namely glucagon and somatostatin, have shown more consistent results. Research using the perfused rat pancreas model indicates that kisspeptin-13 does not significantly alter the release of either glucagon or somatostatin in response to stimuli like arginine. bioscientifica.comnih.govbioscientifica.com This suggests that the influence of kisspeptin-13 on pancreatic beta-cells is direct and not a secondary effect mediated by paracrine interactions with alpha- or delta-cells. bioscientifica.comnih.gov This targeted action on beta-cells highlights a specific regulatory pathway for kisspeptin within the pancreatic islet.

Energy Balance and Adiposity

The expression of KISS1R in both white and brown adipose tissue further supports a direct role for kisspeptin in adipose function. nih.gov Global Kiss1r KO mice show decreased expression of genes related to energy expenditure, such as UCP1, in brown adipose tissue. nih.gov While the precise mechanisms are still under investigation, these findings point towards a role for kisspeptin in influencing fat storage and energy utilization. bioscientifica.com However, it is important to note that the metabolic changes observed in global knockout models could be influenced by the absence of gonadal steroids, although studies in ovariectomized mice suggest that the effects of kisspeptin on metabolism are at least partially independent of estrogen. jci.org

Cardiovascular System Involvement

The cardiovascular system is another area where kisspeptin-13 has demonstrated physiological activity. Both kisspeptin and its receptor, KISS1R, are expressed in the human cardiovascular system, including endothelial cells and vascular smooth muscle cells of coronary arteries and the aorta. oup.comfrontiersin.org

Functional studies have shown that kisspeptin peptides, including kisspeptin-13, can induce vasoconstriction in isolated human coronary artery, aorta, and umbilical vein rings. oup.comnih.gov This suggests a potential role for kisspeptin in the regulation of vascular tone. researchgate.netresearchgate.net Furthermore, kisspeptin-13 has been shown to stimulate the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregator, in rat platelets. researchgate.netresearchgate.net In the aorta, it increases the production of prostacyclin, a vasodilator, and lipoxygenase products. researchgate.net These findings suggest that kisspeptin can modulate vascular function through its effects on eicosanoid synthesis. researchgate.netresearchgate.net

Anti-fibrotic Effects in Specific Tissues

Recent research has uncovered a potential anti-fibrotic role for kisspeptin-13 in certain tissues. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of kisspeptin-13 was found to ameliorate lung histopathological abnormalities and reduce collagen deposition. spandidos-publications.comnih.gov

The anti-fibrotic effects of kisspeptin-13 in this model were associated with the downregulation of pro-fibrotic and inflammatory markers, including:

Tumor necrosis factor-α (TNF-α) spandidos-publications.comnih.gov

Transforming growth factor-β1 (TGF-β1) spandidos-publications.comnih.gov

Collagen type I α1 spandidos-publications.comnih.gov

α-smooth muscle actin spandidos-publications.comnih.gov

Mechanistically, kisspeptin-13 appeared to exert these effects by reducing the phosphorylation of Smad2/3, a key step in the TGF-β signaling pathway. spandidos-publications.comnih.gov These anti-fibrotic actions were reversed by a GPR54 antagonist, confirming the involvement of the kisspeptin receptor. spandidos-publications.comnih.gov Similar anti-fibrotic and anti-inflammatory effects have been observed in models of non-alcoholic steatohepatitis, where kisspeptin signaling was shown to protect against liver steatosis, inflammation, and fibrosis. nih.govresearchgate.netmdpi.com

Renal Function

The kisspeptin system is also present and active in the kidneys. wikipedia.org Kisspeptin and its receptor have been identified in various parts of the rat kidney, including renal tubule cells, collecting ducts, and vascular smooth muscle cells. wikipedia.orgoup.com

Studies in animal models of chronic kidney disease (CKD) have shown that the expression of KISS1R is significantly reduced in the kidney, suggesting a potential role for kisspeptin signaling in renal pathophysiology. oup.comnih.gov In rats with CKD, treatment with kisspeptin-13 has been shown to increase systemic blood pressure and exacerbate some markers of CKD, such as serum urea (B33335) levels, glomerular hypertrophy, and tubular dilation. nih.govnih.gov However, it did not appear to worsen circulatory uremic toxin levels or markers of renal inflammation and fibrosis at the tested doses. nih.govnih.gov The correlation between elevated kisspeptin levels and impaired renal function in critically ill patients further suggests a link, although it is unclear whether this is a cause or a consequence of renal impairment. plos.org

Modulation of Neurobehavioral Processes by Kisspeptin 13

Impact on Anxiety-Like Behaviors

The influence of Kisspeptin-13 on anxiety-like behaviors has been a subject of investigation with varied outcomes across different studies and species. physiology.orgnih.gov In animal models, particularly rodents, the administration of kisspeptin (B8261505) has yielded conflicting results, with some studies reporting anxiogenic (anxiety-promoting) effects, others suggesting anxiolytic (anxiety-reducing) properties, and some finding no significant impact. physiology.orgnih.gov

For instance, central administration of Kisspeptin-13 in rats has been shown to induce anxiety-like behavior. frontiersin.orgmdpi.com These studies observed that rats treated with Kisspeptin-13 spent less time in the open arms of an elevated plus maze and showed increased corticosterone (B1669441) levels, both indicators of anxiety. nih.govfrontiersin.org Conversely, other research has demonstrated anxiolytic effects. For example, selective stimulation of kisspeptin neurons in the posterodorsal medial amygdala (MePD) in mice led to a significant increase in the time spent in the open arms of an elevated plus maze, suggesting a reduction in anxiety. nih.gov In zebrafish, central administration of kisspeptin has also been associated with anxiolytic-like effects. nih.gov

Human studies, however, have generally indicated a neutral effect of kisspeptin on anxiety. physiology.org Acute intravenous administration of kisspeptin in healthy men did not result in significant changes in psychometric measures of anxiety. physiology.org This suggests that the role of Kisspeptin-13 in anxiety may be complex and dependent on the specific brain region, species, and experimental conditions. nih.gov

| Study Focus | Model Organism | Key Findings | Conclusion |

|---|---|---|---|

| Central Administration of Kisspeptin-13 | Rats | Decreased time in open arms of elevated plus maze, increased corticosterone levels. nih.govfrontiersin.org | Anxiogenic-like effects. |

| Selective Stimulation of MePD Kisspeptin Neurons | Mice | Increased exploratory time in open arms of elevated plus maze. nih.gov | Anxiolytic effect. |

| Central Administration of Kisspeptin | Zebrafish | Increased top-to-bottom transitions in a novel tank diving test. nih.gov | Anxiolytic-like effects. |

| Acute Intravenous Kisspeptin Administration | Humans (healthy men) | No significant changes in psychometric measures of anxiety. physiology.org | Neutral impact on anxiety. |

Influence on Mood and Emotional Processing

Kisspeptin-13 has been shown to exert a notable influence on mood and emotional processing, with several studies pointing towards its antidepressant-like effects. karger.comfrontiersin.org In preclinical studies, Kisspeptin-13 demonstrated positive effects on mood in rodents. frontiersin.org Research in mice has indicated that Kisspeptin-13 can produce antidepressant-like effects through its interaction with adrenergic and serotonergic systems. frontiersin.org

In humans, functional magnetic resonance imaging (fMRI) studies have revealed that peripheral administration of kisspeptin to healthy men enhances activity in limbic brain structures, such as the amygdala and cingulate cortex, in response to sexual and bonding-related images. physiology.orgjci.org This enhanced activation in brain regions associated with reward and emotion correlated with improvements in positive mood and a reduction in negative mood as assessed by psychometric tests. bioscientifica.comphysiology.orgnih.gov These findings suggest that kisspeptin may play a role in promoting positive emotional states and processing. karger.com Furthermore, kisspeptin administration has been shown to reduce sexual aversion, further highlighting its role in modulating emotional responses related to social and reproductive contexts. jci.org

| Study Focus | Model Organism | Key Findings | Conclusion |

|---|---|---|---|

| Kisspeptin-13 Administration | Mice | Antidepressant-like effects mediated by adrenergic and serotonergic systems. frontiersin.org | Positive modulation of mood. |

| Peripheral Kisspeptin Administration (fMRI) | Humans (healthy men) | Enhanced limbic brain activity in response to sexual and bonding images; reduction in negative mood. bioscientifica.comphysiology.orgnih.gov | Kisspeptin enhances positive emotional processing. |

| Kisspeptin Administration | Humans | Reduced sexual aversion. jci.org | Modulation of emotional responses in a reproductive context. |

Regulation of Reproductive Behaviors

Kisspeptin is a critical regulator of various reproductive behaviors, acting as a key integrator of sensory cues with the neuroendocrine pathways that govern reproduction. researchgate.netimperial.ac.uknih.gov Its influence extends to sexual motivation, copulatory actions, partner preference, and bonding. researchgate.netimperial.ac.ukpsychiatryonline.org

Sexual Motivation and Copulatory Behavior

Kisspeptin signaling is essential for normal sexual motivation and the execution of copulatory behaviors in both males and females. researchgate.netoup.com In male rodents, kisspeptin has been shown to be a regulator of sexual motivation, independent of testosterone (B1683101) levels. researchgate.net Studies in male rats demonstrated that intranasal administration of a kisspeptin analog increased sexual motivation. researchgate.net Male mice with a knockout of the kisspeptin receptor exhibit a complete loss of copulatory behaviors, including mounting, thrusting, and ejaculation. oup.com

In female rodents, kisspeptin plays a crucial role in lordosis, the receptive posture for mating. nih.gov Selective ablation of kisspeptin neurons in the rostral periventricular area of the third ventricle (RP3V) leads to significant deficits in lordosis behavior. nih.gov Conversely, optogenetic stimulation of these neurons activates lordosis. nih.gov Notably, the effect of kisspeptin on lordosis appears to be independent of gonadotropin-releasing hormone (GnRH). nih.govoup.com

Olfactory-Mediated Partner Preference

Olfactory cues are vital for partner preference in many species, and kisspeptin signaling is integral to this process. bioscientifica.comphysiology.org In male mice, an intact kisspeptin receptor signaling system is necessary for olfactory-based partner preference. bioscientifica.com Male mice lacking the kisspeptin receptor fail to show a preference for female mice, despite having a normal sense of smell. bioscientifica.com The posterodorsal medial amygdala (MePD) is a key site for this effect, where kisspeptin neurons are activated by opposite-sex pheromonal cues. physiology.org

In female rodents, kisspeptin signaling in the RP3V is implicated in mediating olfactory mate preference. physiology.org These studies collectively highlight the critical role of kisspeptin in integrating olfactory information to guide reproductive social behaviors. bioscientifica.comphysiology.org

Bonding Behavior

Kisspeptin also appears to influence bonding behavior, a crucial component of reproduction in many species, including humans. nih.govoup.com In human studies, peripheral administration of kisspeptin to healthy men was found to enhance limbic brain activity in response to images depicting couple bonding. nih.gov This enhanced activation was observed in brain regions such as the thalamus, globus pallidus, and amygdala, which are implicated in romantic love and bonding. nih.gov The increased amygdala activation correlated with improvements in positive mood, suggesting that kisspeptin is involved in the neural processing of bonding stimuli. nih.gov

Effects on Spatial Memory and Learning

Emerging evidence suggests that Kisspeptin-13 has a beneficial impact on cognitive functions, specifically spatial memory and learning. physiology.orgnih.gov The presence of kisspeptin and its receptors in the hippocampus, a brain region critical for memory formation, supports this role. physiology.orgviamedica.pl

Studies in rats have shown that Kisspeptin-13 can enhance the consolidation and retrieval of spatial memory. nih.gov In experiments using the Morris Water Maze, a task designed to assess spatial learning and memory, administration of Kisspeptin-13 was found to improve performance. nih.govphypha.ir Furthermore, Kisspeptin-13 has demonstrated neuroprotective effects against memory impairment induced by amyloid-beta, a key component of Alzheimer's disease pathology. nih.govresearchgate.net Research indicates that Kisspeptin-13 can ameliorate cognitive deficits, in part, through the cholinergic system. viamedica.plphypha.ir These findings suggest that Kisspeptin-13 may have a therapeutic potential for cognitive disorders. nih.govviamedica.pl

| Study Focus | Model Organism | Key Findings | Conclusion |

|---|---|---|---|

| Kisspeptin-13 Administration (Morris Water Maze) | Rats | Enhanced spatial memory consolidation and retrieval. nih.govresearchgate.net | Kisspeptin-13 improves spatial memory. |

| Kisspeptin-13 in Alzheimer's Disease Model | Rats | Ameliorated memory impairment induced by amyloid-beta. nih.govresearchgate.net | Neuroprotective effects on cognition. |

| Mechanism of Action | Rats | Facilitatory action on spatial learning and memory is mediated, at least in part, through cholinergic systems. phypha.ir | Interaction with cholinergic pathways. |

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Kisspeptin-13 (KP-13), a member of the kisspeptin family of peptides, has demonstrated significant influence over the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. u-szeged.hunih.gov Research indicates that the central administration of KP-13 can stimulate the HPA axis, an effect observed alongside its well-established role in regulating the reproductive Hypothalamic-Pituitary-Gonadal (HPG) axis. u-szeged.hu

Studies in adult male rats have shown that intracerebroventricular (icv.) injection of KP-13 leads to a significant increase in basal plasma concentrations of corticosterone, the primary glucocorticoid in rodents. u-szeged.hunih.govresearchgate.net This suggests a direct or indirect activation of the HPA cascade. The anatomical basis for this interaction is supported by the presence of kisspeptin neuronal projections to the paraventricular nucleus (PVN) of the hypothalamus, a critical hub for HPA axis control. u-szeged.huspringermedicine.com

The mechanism underlying KP-13's influence on the HPA axis appears to involve the modulation of key stress-related neuropeptides, namely corticotropin-releasing factor (CRF) and arginine vasopressin (AVP). nih.govmdpi.com Research has revealed that KP-13 administration causes brain region-specific changes in the gene expression of these systems. nih.gov Specifically, in the amygdala, a brain region integral to processing stress and emotion, KP-13 was found to upregulate the expression of Avp and its receptor Avpr1b, while downregulating Crf. nih.gov Conversely, in the hippocampus, KP-13 increased the mRNA levels of Crf and decreased Avpr1a expression. nih.gov The stimulatory effect of KP-13 on plasma corticosterone was successfully inhibited by the administration of both CRF and AVP V1 receptor antagonists, confirming that both neuropeptides are involved in mediating KP-13's effect on the HPA axis. nih.govmdpi.com

Table 1: Summary of Research Findings on Kisspeptin-13 and HPA Axis Modulation

| Experimental Model | Administration Route | Key Findings | Proposed Mechanism | Citations |

| Adult Male Sprague-Dawley Rats | Intracerebroventricular (icv.) | Significantly increased basal corticosterone levels. | Stimulation of the HPA axis. | u-szeged.hu, researchgate.net, nih.gov |

| Adult Male Wistar Rats | Intracerebroventricular (icv.) | Upregulation of Avp expression in the amygdala; increased Crf mRNA in the hippocampus. | Alteration of CRF and AVP signaling in limbic areas. | nih.gov |

| Adult Male Wistar Rats | Intracerebroventricular (icv.) | Rise in plasma corticosterone was inhibited by CRF and AVP V1 receptor antagonists. | Involvement of both CRF and AVP in mediating the HPA axis effect. | nih.gov, mdpi.com |

| Adult Male Rats | Not specified | Modest effects on CRH, AVP, and oxytocin (B344502) gene expression; no alteration of basal or stress-induced HPA axis activity. | Contradictory finding, suggesting complex regulation. | springermedicine.com |

Involvement in Nociception and Pain Modulation

Emerging evidence indicates that Kisspeptin-13 is actively involved in the complex processing of nociceptive signals and pain modulation. researchgate.net As a member of the RF-amide peptide family, which is known to modify pain sensitivity, KP-13 has been shown to exert a pronociceptive, or hyperalgesic, effect in rodent models. researchgate.netu-szeged.hunih.gov

Studies conducted in both male and female mice have demonstrated that the central administration of KP-13 decreases the nociceptive threshold, as measured by the tail-flick test. u-szeged.hunih.gov This indicates that the peptide enhances sensitivity to painful stimuli. Furthermore, KP-13 was found to induce mechanical hypersensitivity, reinforcing its role in promoting a state of heightened pain perception. researchgate.netu-szeged.hunih.gov The pronociceptive action of KP-13 appears to be mediated specifically through its cognate receptor, KISS1R. researchgate.net This was confirmed in experiments where pretreatment with KP-234, a KISS1R antagonist, successfully prevented the hyperalgesic effects of KP-13. u-szeged.hunih.gov

Beyond modulating basal pain sensitivity, KP-13 also interacts significantly with the opioid system. mdpi.com Research has shown that KP-13 treatment depresses the acute antinociceptive (pain-relieving) effect of morphine. u-szeged.hunih.gov It also attenuates the development of acute morphine tolerance, a phenomenon where repeated administration of the opioid leads to a reduced analgesic effect. researchgate.netu-szeged.hunih.gov This anti-opioid activity suggests that the kisspeptin system may act as a natural brake or modulator on opioid-induced analgesia.

The underlying mechanisms for these effects are being actively investigated. It is proposed that kisspeptin may induce central sensitization in the dorsal horn of the spinal cord through the activation of the ERK/MAPK pathway. frontiersin.org Kisspeptin signaling appears to be involved in both central and peripheral nociceptive processes. researchgate.net While its primary action is through KISS1R, it has also been shown that kisspeptins can bind to and activate neuropeptide FF (NPFF) receptors, which are themselves implicated in a pronociceptive, anti-opioid system. mdpi.comfrontiersin.org This suggests a potentially complex mechanism of action involving multiple receptor systems in the modulation of pain.

Table 2: Summary of Research Findings on Kisspeptin-13 and Nociception

| Experimental Model | Key Findings | Receptor Involvement | Interaction with Opioids | Citations |

| Adult Male and Female CFLP Mice | Decreased nociceptive threshold (hyperalgesia); induced mechanical hypersensitivity. | Action prevented by KISS1R antagonist (KP-234), indicating KISS1R mediation. | Depressed acute antinociceptive effect of morphine; attenuated development of morphine tolerance. | u-szeged.hu, nih.gov, researchgate.net |

| Rodent Models (General) | Pronociceptive/Hyperalgesic effects. | KISS1R; possible involvement of Neuropeptide FF (NPFF) receptors. | Anti-morphine activity. | frontiersin.org, mdpi.com |

| Mouse Models | Central sensitization via activation of the ERK/MAPK pathway in the spinal cord dorsal horn. | KISS1R. | Not specified. | frontiersin.org |

Role in Cellular Proliferation, Migration, and Differentiation

Metastasis Suppression and Anti-Cancer Mechanisms

Kisspeptin-13, a peptide derived from the KISS1 gene, plays a significant role in suppressing cancer metastasis. nih.govfrontiersin.org The anti-metastatic function of kisspeptins is primarily mediated through their receptor, GPR54. nih.govspandidos-publications.com Activation of the Kisspeptin (B8261505)/GPR54 signaling pathway has been shown to inhibit key processes in cancer progression, including cell proliferation, migration, and invasion. nih.gov

A key mechanism by which Kisspeptin-13 exerts its anti-cancer effects is through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. jcancer.orgmdpi.com These enzymes are crucial for the degradation of the extracellular matrix, a critical step for cancer cell invasion and metastasis. jcancer.org Studies have shown that kisspeptin treatment can downregulate the expression of these MMPs, thereby impeding the invasive capacity of cancer cells. researchgate.netplos.org For instance, in trophoblast cells, kisspeptin treatment reduced the expression of several MMPs, including MMP-2 and MMP-9, and increased the expression of their inhibitors, TIMP-1 and TIMP-3. researchgate.netplos.org

Furthermore, Kisspeptin-13 signaling can suppress cancer cell motility by modulating intracellular pathways that control the cytoskeleton and cell adhesion. nih.gov Activation of GPR54 by kisspeptins can lead to the phosphorylation of focal adhesion kinase (FAK), resulting in the formation of excessive focal adhesions and stress fibers, which in turn inhibits cell movement. nih.gov The interaction between the Ras homolog gene family member A (RhoA) and the eukaryotic translation initiation factor 2α kinase 2 (EIF2AK2) is also promoted by kisspeptin, leading to the suppression of cancer cell migration and invasion. spandidos-publications.com

In some cancer types, loss of KISS1 expression has been associated with a more aggressive and metastatic phenotype. nih.govfrontiersin.org The antitumor effect of KISS1 is linked to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govfrontiersin.org The activation of the kisspeptin signaling cascade can increase intracellular calcium levels, which in turn can inhibit cell proliferation and promote differentiation and apoptosis. nih.govfrontiersin.org

| Table 1: Research Findings on Kisspeptin-13 and Anti-Cancer Mechanisms | | :--- | :--- | | Cancer Type | Observed Effects of Kisspeptin/GPR54 Activation | | Melanoma | Suppression of metastasis. jcancer.org | | Breast Cancer | Inhibition of cell migration and invasion. jcancer.org | | Gastric Cancer | Suppression of tumor invasion. nih.gov | | Prostate Cancer | Suppression of metastasis. nih.gov | | Trophoblastic Tumors | High expression in non-invasive benign moles, low expression in highly invasive choriocarcinoma. mdpi.com |

Trophoblast Cell Biology and Placental Function

Kisspeptin-13 is a key regulator of trophoblast cell function and plays a vital role in placentation. ekb.eg Both kisspeptin and its receptor, KISS1R, are expressed in the placenta, particularly in trophoblast cells. nih.govpublish.csiro.au

Successful pregnancy relies on the tightly controlled invasion of trophoblast cells into the uterine wall. nih.gov Kisspeptin has been shown to inhibit the migration and invasion of trophoblast cells. researchgate.netnih.govnih.gov This inhibitory effect is crucial for preventing excessive invasion and ensuring proper placental development. nih.gov Studies have demonstrated that kisspeptin treatment reduces the migratory capability of primary trophoblast cells. researchgate.netplos.org This effect is mediated, at least in part, by the downregulation of MMPs, such as MMP-2 and MMP-9, which are essential for tissue remodeling during invasion. mdpi.compreprints.org In Kiss1r knockout mice, an increased expression of the trophoblast invasion marker, Mmp2, was observed in the placenta, further supporting the inhibitory role of kisspeptin signaling in trophoblast invasion. publish.csiro.aunih.gov

Angiogenesis, the formation of new blood vessels, is critical for placental development. oup.com Kisspeptin-13 has been shown to modulate the expression of genes involved in this process. researchgate.netplos.org Research indicates that kisspeptin can inhibit angiogenesis. oup.com In primary first-trimester trophoblast cells, kisspeptin treatment led to a reduction in the expression of the pro-angiogenic factor VEGF-A. researchgate.netplos.orgnih.gov Furthermore, studies using an ex vivo model of placental arteries demonstrated that kisspeptin-10 (B1632629) significantly inhibits new vessel sprouting. oup.com The kisspeptin receptor has been found in placental vascular walls and endothelial cells, suggesting a direct role for kisspeptin in regulating placental angiogenesis. oup.complos.org

Regulation of Trophoblast Cell Migration and Invasion

Effects on Dermal Fibroblasts and Skin Aging Processes

Recent studies have highlighted the potential role of kisspeptin in skin health and aging. Dermal fibroblasts are responsible for producing the extracellular matrix that gives skin its structure and elasticity. frontiersin.org With age, fibroblast function declines, contributing to skin aging. frontiersin.org

Kisspeptin has been shown to influence the proliferation of dermal fibroblasts. mdpi.com Research on kisspeptin-mimicking fragments has demonstrated their potential anti-aging effects on the skin. mdpi.comnih.gov In studies using UV-induced skin aging models, a kisspeptin analog, Kisspeptin-E, was found to suppress the expression of 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a gene linked to stress-related skin aging. mdpi.comnih.gov This led to a beneficial regulation of skin aging-related genes, including an increase in type I procollagen (B1174764) and a decrease in matrix metalloproteinase-1 (MMP-1), interleukin-6 (IL-6), and IL-8. mdpi.comnih.gov These findings suggest that kisspeptin may help protect against collagen degradation and inflammation in the skin, thereby mitigating the effects of photoaging. mdpi.com

| Table 2: Effects of Kisspeptin Analogs on Human Dermal Fibroblasts | | :--- | :--- | | Gene/Protein | Effect of Kisspeptin-E Treatment | | 11β-HSD1 | Suppression of UV-induced expression. mdpi.comnih.gov | | Type I Procollagen | Increased production. mdpi.comnih.gov | | MMP-1 | Decreased UV-induced expression. mdpi.comnih.gov | | IL-6 | Decreased UV-induced expression. mdpi.comnih.gov | | IL-8 | Decreased UV-induced expression. mdpi.comnih.gov |

Oocyte Maturation and Granulosa Cell Function

Kisspeptin-13 is a crucial regulator of female reproductive function, with significant effects on the ovaries. cambridge.orgoup.com The kisspeptin/KISS1R system is expressed in ovarian follicles, including granulosa cells, theca cells, and the oocyte itself. oup.comnih.gov

Kisspeptin plays a direct role in follicular development and oocyte maturation. cambridge.orgnih.gov Studies have shown that kisspeptin can promote the maturation of follicles and increase the number of secondary follicles. cambridge.org The expression of kisspeptins in the ovary increases as the estrous cycle progresses, peaking during the preovulatory period. nih.gov This suggests a role for locally produced kisspeptin in the final stages of oocyte maturation and ovulation. nih.gov In vitro studies have demonstrated that adding kisspeptin to the culture medium can enhance the maturation of sheep, porcine, and rat oocytes. nih.gov The mechanism appears to involve the activation of the mitogen-activated protein kinase (MAPK) pathway within the oocyte. nih.govbioscientifica.com Furthermore, oocyte-specific knockout of the kisspeptin receptor in mice leads to arrested follicular development and a failure to ovulate, highlighting the essential role of direct kisspeptin signaling on the oocyte. oup.com

Kisspeptin also influences the function of granulosa cells, which are critical for supporting oocyte development and producing steroid hormones. cambridge.orgoup.com Kisspeptin has been shown to stimulate the production of progesterone (B1679170) by cultured rat luteal cells. oup.com

Spermatogenesis and Leydig Cell Regulation

In males, Kisspeptin-13 is involved in the local regulation of testicular function. arcjournals.orgnih.gov The kisspeptin system, including the peptide and its receptor, has been identified in the testes of various species, including in Leydig cells and germ cells. arcjournals.orgvghtpe.gov.tw

Kisspeptin appears to play a role in regulating Leydig cell function and, consequently, testosterone (B1683101) production. nih.govmdpi.com While the central administration of kisspeptin stimulates the hypothalamic-pituitary-gonadal axis, leading to testosterone secretion, the direct effects on the testes are also being investigated. nih.gov Some studies suggest that kisspeptin can directly modulate Leydig cell activity. nih.govmdpi.com

Genetic Regulation and Mutations of the Kiss1/kiss1r System

Transcriptional Control of the KISS1 Gene

The expression of the KISS1 gene, which encodes kisspeptin (B8261505), is a tightly regulated process influenced by a variety of transcription factors. These proteins bind to specific regions of the KISS1 promoter to either activate or repress its transcription, thereby controlling the production of kisspeptin.

Identified Transcription Factors (e.g., CUX1, Ttf1)

Several key transcription factors have been identified as regulators of KISS1 gene expression. Among them are Cut-like homeobox 1 (CUX1) and Thyroid transcription factor 1 (TTF1).

CUX1: This transcription factor has been shown to have a dual role in KISS1 regulation. The p110 isoform of CUX1 acts as a transcriptional repressor, while the p200 isoform can activate the KISS1 promoter. nih.govbrieflands.com This suggests a complex regulatory mechanism where the balance between different CUX1 isoforms could fine-tune KISS1 expression. brieflands.com In vivo studies have confirmed that CUX1 binds to the KISS1 promoter region. nih.gov

TTF1: Also known as NKX2-1, TTF1 is another crucial transcription factor that has been identified as a potential enhancer of KISS1 transcription. elifesciences.org It has been shown to activate the KISS1 promoter, suggesting a role in promoting kisspeptin synthesis. nih.govbrieflands.com

Other transcription factors implicated in the regulation of the KISS1 gene include Specificity protein-1 (SP1) and Activator protein 2 alpha (AP-2a), which have been identified as activators in cancer cell lines. elifesciences.org The table below summarizes the identified transcription factors and their general function in regulating the KISS1 gene.

| Transcription Factor | Function |

| CUX1 (p110) | Repressor nih.govbrieflands.com |

| CUX1 (p200) | Activator nih.govbrieflands.com |

| TTF1 (NKX2-1) | Activator nih.govbrieflands.comelifesciences.org |

| SP1 | Activator elifesciences.orgoup.com |

| AP-2a | Activator elifesciences.org |

| EAP1 | Repressor nih.gov |

| YY1 | Repressor nih.gov |

Functional Consequences of KISS1 and KISS1R Gene Mutations

Mutations in the KISS1 and KISS1R genes can have profound effects on the timing of puberty, leading to significant reproductive disorders. These mutations are broadly categorized as either inactivating (loss-of-function) or activating (gain-of-function).

Inactivating Mutations and Associated Phenotypes

Loss-of-function mutations in either KISS1 or KISS1R disrupt the normal kisspeptin signaling pathway, leading to a condition known as idiopathic hypogonadotropic hypogonadism (IHH). frontiersin.orgbioscientifica.com This disorder is characterized by a failure to undergo puberty due to deficient gonadotropin-releasing hormone (GnRH) secretion. nih.govup.ac.za Individuals with these mutations typically present with a lack of development of secondary sexual characteristics and infertility. nih.govfrontiersin.org

While mutations in KISS1 are a rare cause of IHH, several have been identified. up.ac.za Inactivating mutations in KISS1R are more commonly associated with this condition. bioscientifica.com These mutations can be found throughout the receptor and result in a non-functional protein. bioscientifica.com Patients with these mutations often have low levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bioscientifica.com

| Gene | Mutation Type | Associated Phenotype |

| KISS1 | Inactivating (Loss-of-function) | Idiopathic Hypogonadotropic Hypogonadism (IHH) frontiersin.orgup.ac.za |

| KISS1R | Inactivating (Loss-of-function) | Idiopathic Hypogonadotropic Hypogonadism (IHH) bioscientifica.comnih.govjove.com |

Activating Mutations and Associated Phenotypes

Conversely, activating or gain-of-function mutations in KISS1 and KISS1R lead to the premature activation of the reproductive axis, resulting in central precocious puberty (CPP). pfmjournal.orge-cep.org This condition is characterized by the onset of puberty before the age of 8 in girls and 9 in boys. pfmjournal.org

These mutations cause the kisspeptin receptor to be overly responsive to kisspeptin, leading to prolonged signaling and premature stimulation of the HPG axis. pfmjournal.orgnih.gov For instance, a specific missense mutation in KISS1R (p.Arg386Pro) has been identified in a patient with CPP. nih.gov This mutation results in delayed desensitization of the receptor, prolonging its signaling activity. nih.gov Similarly, certain mutations in the KISS1 gene, such as p.P74S, have been shown to increase the bioavailability of kisspeptin by making it more resistant to degradation, which can also lead to CPP. nih.govoup.com

| Gene | Mutation Type | Associated Phenotype |

| KISS1 | Activating (Gain-of-function) | Central Precocious Puberty (CPP) brieflands.comnih.govoup.com |

| KISS1R | Activating (Gain-of-function) | Central Precocious Puberty (CPP) pfmjournal.orge-cep.orgnih.gov |

Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro cellular assays are fundamental for dissecting the molecular mechanisms of KP-13 action at the cellular level. These assays allow for controlled investigation of receptor interaction, downstream signaling, and cellular responses.

A primary step in characterizing KP-13 function is to assess its binding and activation of the KISS1R. nih.gov Despite differences in length, KP-13, along with other kisspeptin (B8261505) forms, demonstrates similar affinity and efficacy at the receptor. mdpi.comnih.gov

Receptor Binding Assays: Radioligand binding assays are a common method to quantify the interaction between KP-13 and KISS1R. mdpi.comnih.gov These assays often use a radiolabeled form of a kisspeptin, such as [¹²⁵I]-KP-10, to compete with unlabeled KP-13 for binding to cells or membrane preparations expressing KISS1R. mdpi.comnih.gov This allows for the determination of binding affinity (Kd) and potency (IC₅₀). mdpi.comnih.gov

Calcium Flux Assays: Since KISS1R is a Gq/11-coupled receptor, its activation by KP-13 leads to the release of intracellular calcium. nih.govoup.com Calcium flux assays measure this change in intracellular calcium concentration, often using fluorescent calcium indicators like Fluo-4. oup.com Studies have shown that KP-13 stimulation of KISS1R-expressing cells, such as Chinese Hamster Ovary (CHO) cells, results in a dose-dependent, biphasic increase in intracellular calcium. oup.com This response includes a rapid initial phase followed by a more sustained second phase. oup.com

IP1 Formation Assays: Activation of the Gq/11 pathway also stimulates the production of inositol (B14025) phosphates (IPs). nih.gov Measuring the accumulation of D-myo-inositol monophosphate (IP1), a stable downstream metabolite of IP3, serves as a reliable method to quantify KISS1R activation. nih.gov The IP-One HTRF™ assay is a high-throughput method used for this purpose. researchgate.net

ERK Phosphorylation Assays: The activation of KISS1R can also trigger the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govnih.gov Western blotting is a common technique to detect the phosphorylated form of ERK (p-ERK), providing a measure of receptor activation and downstream signaling. researchgate.netelifesciences.org Studies have shown that KP-13 can induce ERK phosphorylation in various cell types, including oocytes and certain cancer cell lines. researchgate.netelifesciences.org

| Assay Type | Principle | Typical Readout | Key Findings for KP-13 |

|---|---|---|---|

| Receptor Binding Assay | Competitive binding of radiolabeled and unlabeled ligands to KISS1R. mdpi.comnih.gov | Binding affinity (Kd), Potency (IC₅₀). mdpi.comnih.gov | Demonstrates high-affinity binding of KP-13 to KISS1R, comparable to other kisspeptin forms. mdpi.comnih.govoup.com |

| Calcium Flux Assay | Measurement of changes in intracellular calcium concentration upon receptor activation. oup.com | Relative fluorescence units (RFU) from a calcium-sensitive dye. oup.com | Induces a dose-dependent, biphasic increase in intracellular calcium in KISS1R-expressing cells. oup.com |

| IP1 Formation Assay | Quantification of IP1, a stable metabolite of the IP3 signaling pathway. nih.gov | Homogeneous Time-Resolved Fluorescence (HTRF) signal. nih.gov | Confirms activation of the Gq/11 pathway by KP-13. nih.gov |

| ERK Phosphorylation Assay | Detection of phosphorylated ERK, a downstream signaling molecule. nih.gov | Band intensity on a Western blot. researchgate.net | Stimulates ERK phosphorylation in various cell types, indicating activation of the MAPK pathway. researchgate.netelifesciences.org |

The role of the kisspeptin system in cancer has prompted investigations into the effects of KP-13 on cell proliferation and migration. oncotarget.comoup.com These assays are crucial for understanding its potential as a metastasis suppressor. oncotarget.com

Cell Proliferation Assays: These assays, such as the resazurin (B115843) conversion assay, measure the number of viable cells over time to determine the effect of KP-13 on cell growth. mdpi.com Studies on different cancer cell lines have yielded contrasting results, with some showing that kisspeptin can inhibit proliferation while others show no effect. mdpi.com

Cell Migration and Invasion Assays: Wound-healing assays and transwell migration/invasion assays are used to assess the impact of KP-13 on the motility of cancer cells. oup.commdpi.com In wound-healing assays, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored. mdpi.com Transwell assays measure the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with extracellular matrix components like Matrigel (for invasion). oup.com Research indicates that kisspeptin can inhibit the migration and invasion of certain cancer cells, such as those from mesothelioma and endometrial cancer. oncotarget.comoup.com

To understand how KP-13 modulates cellular function, researchers analyze its effects on the expression of specific genes and proteins. nih.govmdpi.com

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in the mRNA levels of target genes following KP-13 treatment. mdpi.combioscientifica.com For example, studies have used qRT-PCR to show that KP-13 can downregulate the expression of genes involved in fibrosis, such as transforming growth factor-β (TGF-β) and collagen type I α1. spandidos-publications.comnih.gov

Western Blotting: This method is employed to detect and quantify the protein levels of specific targets. nih.govmdpi.com For instance, Western blotting has been used to demonstrate that KP-13 treatment can reduce the protein expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, in a model of pulmonary fibrosis. spandidos-publications.comnih.gov It is also used to analyze the phosphorylation state of signaling proteins like Smad2/3 and ERK. nih.govnih.gov

Cell Proliferation and Migration Assays

Ex Vivo Tissue Perfusion Models

Ex vivo tissue perfusion models bridge the gap between in vitro and in vivo studies. These models involve maintaining the viability and function of isolated tissues or organs in a controlled laboratory environment. For kisspeptin research, hypothalamic explants have been used to study the direct effects of kisspeptins on gonadotropin-releasing hormone (GnRH) release. scholaris.caphysiology.org This methodology allows for the investigation of neural circuits and hormonal responses in a more physiologically relevant context than cell culture, while still permitting precise experimental control. scholaris.caphysiology.org For example, studies with hypothalamic explants have demonstrated that kisspeptin directly stimulates GnRH secretion. physiology.org

Animal Models (Rodents, Other Mammals)

Animal models are indispensable for studying the systemic physiological effects of KP-13 in a living organism. Rodents, particularly mice and rats, are the most commonly used models in kisspeptin research. spandidos-publications.comnih.govmazums.ac.ir

Studies in rats have shown that intracerebroventricular administration of KP-13 can activate the hypothalamic-pituitary-adrenal (HPA) axis, induce hyperthermia, and influence motor behavior and anxiety. nih.govmedchemexpress.com In mice, KP-13 has been shown to mitigate memory impairment in models of Alzheimer's disease and to have anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis model. spandidos-publications.commedchemexpress.com

Genetically engineered mouse models have been instrumental in elucidating the fundamental roles of the kisspeptin signaling system.

Knockout Models: Mice with a loss-of-function mutation in the Kiss1 gene (Kiss1 knockout) or the Kiss1r gene (Kiss1r knockout) exhibit hypogonadotropic hypogonadism and are infertile. nih.govfrontiersin.org These models have been crucial in establishing the essential role of the kisspeptin system in reproductive function. nih.govnih.gov Studies using Kiss1r knockout mice have also been employed to investigate the role of kisspeptin in placental development, although findings suggest that the mouse may not fully replicate the role of kisspeptin in human placental function. publish.csiro.au Conditional knockout models, using the Cre-loxP system to delete Kiss1 in specific cell types, have further refined our understanding by demonstrating that hypothalamic kisspeptin is critical for reproduction. nih.gov

Transgenic Models: Transgenic mice that express Cre recombinase under the control of the Kiss1 promoter (Kiss1-Cre mice) have been generated to allow for the specific manipulation and study of kisspeptin-expressing neurons. nih.gov By crossing these mice with reporter lines (e.g., those expressing green fluorescent protein or β-galactosidase in a Cre-dependent manner), researchers can visualize and characterize different populations of kisspeptin neurons within the hypothalamus. nih.gov These models have been vital for dissecting the distinct roles of different kisspeptin neuronal populations in mediating the feedback actions of sex steroids on gonadotropin secretion. nih.gov

| Model Type | Specific Example | Key Research Application | Major Findings |

|---|---|---|---|

| Wild-Type Rodent | Sprague-Dawley Rats | Studying central effects on HPA axis, thermoregulation, and behavior. nih.gov | KP-13 activates the HPA axis, induces hyperthermia, and causes anxiety. nih.gov |

| Wild-Type Rodent | Swiss Mice | Investigating effects on memory in a model of Alzheimer's disease. medchemexpress.com | KP-13 enhances memory and mitigates Aβ-induced memory impairment. medchemexpress.com |

| Disease Model | Bleomycin-induced pulmonary fibrosis in mice. spandidos-publications.com | Evaluating the therapeutic potential of KP-13 in fibrosis. spandidos-publications.com | KP-13 alleviates pulmonary fibrosis through the GPR54 receptor. spandidos-publications.com |

| Knockout Model | Kiss1 or Kiss1r global knockout mice. nih.govfrontiersin.org | Defining the essential role of the kisspeptin system in reproduction. nih.govfrontiersin.org | Loss of kisspeptin signaling leads to infertility and hypogonadotropic hypogonadism. nih.govfrontiersin.org |

| Knockout Model | Conditional Kiss1 knockout in hypothalamic neurons. nih.gov | Differentiating central vs. peripheral roles of kisspeptin. nih.gov | Hypothalamic, but not peripheral, kisspeptin is critical for reproduction. nih.gov |

| Transgenic Model | Kiss1-Cre mice. nih.gov | Mapping and manipulating specific kisspeptin neuronal populations. nih.gov | Allows for detailed study of distinct kisspeptin cell groups in the hypothalamus. nih.gov |

Pharmacological Administration Studies

Pharmacological studies involving the administration of Kisspeptin-13 have been crucial in elucidating its physiological roles. These studies typically involve either central administration, directly into the central nervous system (CNS), or peripheral administration, outside of the CNS.

Intracerebroventricular (i.c.v.) infusion of Kisspeptin-13 in mice has been shown to facilitate memory formation and prolong memory retention. nih.gov This effect is believed to be mediated through the activation of its receptor, GPR54, and the gonadotropin-releasing hormone (GnRH) receptor. nih.gov Furthermore, central administration of Kisspeptin-13 has demonstrated the ability to reverse memory impairment induced by amyloid-β, suggesting a potential therapeutic role in conditions like Alzheimer's disease. nih.gov In rats, i.c.v. administration of Kisspeptin-13 activates the hypothalamic-pituitary-adrenal (HPA) axis and influences motor behavior. medchemexpress.com Studies in mice have also shown that central administration of Kisspeptin-13 can facilitate gastrointestinal transit. nih.gov

Peripheral administration, such as intraperitoneal (i.p.) injection, has also been investigated. In mice, i.p. administration of Kisspeptin-13 was used to study its effects on bleomycin-induced pulmonary fibrosis. spandidos-publications.com However, when studying gastrointestinal motility, i.p. injection of Kisspeptin-13 did not produce the same effects as central administration, suggesting that its influence on this function is centrally mediated. nih.gov In human studies, intravenous administration of kisspeptin has been used to investigate its effects on β-cell function and serum metabolites. doi.org

The following table summarizes key findings from pharmacological administration studies of Kisspeptin-13.

| Administration Route | Species | Key Findings | Reference(s) |

| Intracerebroventricular (i.c.v.) | Mice | Facilitated memory formation and prolonged retention; reversed amyloid-β induced memory impairment. | nih.gov |

| Intracerebroventricular (i.c.v.) | Rats | Activated the HPA axis; influenced motor behavior. | medchemexpress.com |

| Intracerebroventricular (i.c.v.) | Mice | Facilitated gastrointestinal transit. | nih.gov |

| Intraperitoneal (i.p.) | Mice | Investigated effects on pulmonary fibrosis. | spandidos-publications.com |

| Intravenous | Humans | Studied effects on β-cell function and serum metabolites. | doi.org |

Neuroanatomical Studies

Neuroanatomical studies have been fundamental in mapping the distribution of kisspeptin neurons and their receptors, providing a structural basis for the functional effects observed in administration studies. These studies often utilize techniques like in situ hybridization to locate mRNA expression and immunohistochemistry to identify the peptide itself.

Kisspeptin neurons are predominantly located in specific regions of the hypothalamus, including the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV). nih.govcore.ac.uku-szeged.hu These neurons project to various other brain regions. frontiersin.org For instance, in humans, kisspeptin neurons in the hypothalamus send projections to the preoptic area (POA), where they can stimulate GnRH secretion. frontiersin.org The co-localization of kisspeptin with other neuropeptides, such as neurokinin B (NKB) and dynorphin (B1627789) (Dyn) in what are termed KNDy neurons, has also been identified. frontiersin.orgfrontiersin.org

A key technique in understanding the activation of neurons by Kisspeptin-13 is the detection of c-Fos, an early marker of cellular activation. nih.govoup.com Administration of kisspeptins has been shown to induce c-Fos expression in GnRH neurons, providing evidence of direct or indirect activation. nih.govoup.com Furthermore, studies have shown that more than 75% of GnRH neurons co-express the GPR54 mRNA, making them direct targets for kisspeptin action. oup.com The expression of the kisspeptin receptor, GPR54, is not limited to the hypothalamus, with studies showing its presence in other brain areas and peripheral tissues, including the pancreas and placenta. plos.orgresearchgate.net

The table below details findings from neuroanatomical studies related to Kisspeptin-13 and its system.

| Study Type | Technique(s) | Key Findings | Reference(s) |

| Neuronal Localization | In situ hybridization, Immunohistochemistry | Kisspeptin neurons are located in the ARC and AVPV of the hypothalamus. | nih.govcore.ac.uku-szeged.hu |

| Neuronal Projections | Immunohistochemistry | Hypothalamic kisspeptin neurons project to the preoptic area in humans. | frontiersin.org |

| Neuronal Activation | c-Fos expression | Kisspeptins induce c-Fos expression in GnRH neurons. | nih.govoup.com |

| Receptor Localization | In situ hybridization | Over 75% of GnRH neurons co-express GPR54 mRNA. GPR54 is also found in peripheral tissues. | oup.complos.orgresearchgate.net |

Analytical Techniques for Peptide Detection and Quantification

Accurate detection and quantification of Kisspeptin-13 in biological samples are essential for both research and potential clinical applications. Several sophisticated analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)